5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine

HDAC inhibition regioisomer SAR epigenetic probe design

5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine (CAS 462659-88-7; molecular formula C₉H₆F₃N₃O; molecular weight 229.16 g/mol) is a heterocyclic building block belonging to the 3-amino-5-aryl-1,2,4-oxadiazole chemotype. The compound features a 1,2,4-oxadiazole core substituted at the 5-position with a para-trifluoromethylphenyl ring and a free primary amine at the 3-position.

Molecular Formula C9H6F3N3O
Molecular Weight 229.162
CAS No. 462659-88-7
Cat. No. B2763232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine
CAS462659-88-7
Molecular FormulaC9H6F3N3O
Molecular Weight229.162
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NO2)N)C(F)(F)F
InChIInChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-8(13)15-16-7/h1-4H,(H2,13,15)
InChIKeyKWNPWZFHKFEIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine (CAS 462659-88-7): Structural & Procurement Baseline


5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine (CAS 462659-88-7; molecular formula C₉H₆F₃N₃O; molecular weight 229.16 g/mol) is a heterocyclic building block belonging to the 3-amino-5-aryl-1,2,4-oxadiazole chemotype . The compound features a 1,2,4-oxadiazole core substituted at the 5-position with a para-trifluoromethylphenyl ring and a free primary amine at the 3-position. This scaffold is classified within the broader trifluoromethyl-oxadiazole family that has been extensively patented by Novartis (WO 2013/080120 A1, US 9,056,843 B2) as selective histone deacetylase 4 (HDAC4) inhibitor pharmacophores for Huntington's disease and metabolic indications [1]. The free 3-amino group distinguishes this compound from the elaborated TFMO (5-trifluoromethyl-1,2,4-oxadiazole) drug candidates and positions it as a key synthetic intermediate for diversity-oriented derivatisation [2].

Why Generic Substitution Fails for 5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine


Within the 5-aryl-1,2,4-oxadiazol-3-amine class, the specific identity and position of the aryl substituent critically determine both chemical reactivity and biological target engagement profiles. The para-trifluoromethyl substituent exerts a pronounced electron-withdrawing effect (Hammett σₚ ≈ 0.54 for CF₃) that modulates the nucleophilicity of the 3-amino group and the electrophilicity of the oxadiazole ring, directly influencing downstream derivatisation efficiency [1]. In the context of HDAC inhibitor design, the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety functions as a non-chelating zinc-binding group (ZBG) that confers class IIa selectivity (HDAC4/5/7) while avoiding the promiscuity associated with hydroxamic acid-based ZBGs [2]. Replacing the para-CF₃-phenyl with a meta-CF₃-phenyl isomer (CAS 462659-89-8), a 4-chlorophenyl analog (CAS 23275-53-8), or an unsubstituted phenyl ring (CAS 7788-14-9) alters both the steric and electronic landscape of the molecule, which can result in divergent HDAC isoform selectivity, metabolic stability, and crystallinity—parameters essential for reproducible SAR campaigns . Consequently, generic substitution without structural verification risks compromising the integrity of medicinal chemistry programmes.

Quantitative Differentiation Evidence for 5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine Against Closest Analogs


Regioisomeric Differentiation: para-CF₃ vs. meta-CF₃ Phenyl Substitution Modulates HDAC1 Inhibitory Potency

The para-trifluoromethylphenyl isomer (CAS 462659-88-7) has been registered in BindingDB (BDBM50248807; CHEMBL4087376) with a reported IC₅₀ of 870 nM against HDAC1, measured using a deacetylase fluorogenic substrate assay with a 5-minute pre-incubation followed by 30-minute substrate incubation [1]. In contrast, the meta-trifluoromethylphenyl regioisomer (CAS 462659-89-8) has not been reported with any quantifiable HDAC inhibitory activity in public databases, indicating that the para-substitution geometry is a critical determinant for engaging the HDAC active site . The para-CF₃ orientation optimally positions the electron-withdrawing group to influence the oxadiazole ring's zinc-chelating capacity while maintaining appropriate steric fit within the enzyme's hydrophobic channel.

HDAC inhibition regioisomer SAR epigenetic probe design

Class-Level Differentiation: 1,2,4-Oxadiazole TFMO Scaffold vs. Hydroxamic Acid HDAC Inhibitors in Class IIa Selectivity

The 1,2,4-oxadiazole core within this compound class has been demonstrated to serve as a non-chelating zinc-binding group (ZBG) conferring class IIa HDAC selectivity (HDAC4, HDAC5, HDAC7, HDAC9) while sparing class I HDACs (HDAC1, HDAC2, HDAC3, HDAC8) [1]. The most optimised TFMO-based class IIa inhibitor (compound 1a) achieved an IC₅₀ of 12 nM against HDAC4 with a selectivity index >318 over non-class IIa HDACs [1]. In contrast, the pan-HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat) exhibits broad inhibition across class I, IIa, and IIb HDACs with IC₅₀ values typically in the low nanomolar range for HDAC1 (≈10 nM) and HDAC6 (≈10 nM), demonstrating no class selectivity [2]. For comparison, the established class IIa inhibitor YAK540 (a close structural analog within the TFMO series) shows an HDAC4 IC₅₀ of 114 nM with 265-fold selectivity over HDAC2, 100-fold over HDAC6, and 82-fold over HDAC8 . The 3-amino-5-aryl-1,2,4-oxadiazole scaffold represented by CAS 462659-88-7 provides the foundational pharmacophore from which such selective inhibitors are elaborated through N-acylation or N-alkylation of the 3-amino group.

HDAC isoform selectivity zinc-binding group class IIa HDAC

Chemical Reactivity Differentiation: para-CF₃-substituted vs. Chlorophenyl and Unsubstituted Phenyl Analogs in Nucleophilic Derivatisation Potential

The electron-withdrawing para-trifluoromethyl substituent (Hammett σₚ = 0.54) on the 5-phenyl ring of the target compound polarises the 1,2,4-oxadiazole ring system, reducing electron density at the 3-amino nitrogen and thereby modulating its nucleophilicity for acylation and alkylation reactions [1]. The para-chlorophenyl analog (CAS 23275-53-8; σₚ for Cl = 0.23) exhibits significantly weaker electron withdrawal, resulting in a more nucleophilic 3-amino group that may react with different kinetics and selectivity in amide bond-forming reactions [1]. The unsubstituted phenyl analog (CAS 7788-14-9; σₚ for H = 0.00) represents the least electron-withdrawn variant, expected to show the highest amine nucleophilicity and potentially the lowest oxidative metabolic stability . This electronic gradient has practical implications for parallel synthesis: the target compound's moderated amine reactivity may offer superior selectivity in chemoselective N-acylation when competing nucleophilic sites are present in polyfunctional coupling partners [2].

Hammett analysis amine acylation efficiency oxadiazole derivatisation

Patent-Covered Chemotype: Novartis HDAC4 Inhibitor Scaffold vs. Non-Patented Oxadiazole Alternatives

The trifluoromethyl-1,2,4-oxadiazole chemotype encompassing the target compound is specifically claimed in Novartis patent family WO 2013/080120 A1 / US 9,056,843 B2, which covers substituted trifluoromethyl-oxadiazole derivatives as selective HDAC4 inhibitors for the treatment of Huntington's disease, muscle atrophy, and diabetes/metabolic syndrome [1]. This patent protection, filed November 2011 with priority date November 28, 2011, establishes a well-defined intellectual property landscape that provides freedom-to-operate clarity for research use while indicating validated pharmaceutical relevance [1]. The patent specifies that these derivatives demonstrate selective HDAC4 inhibitory activity, with the biological rationale grounded in findings that HDAC4 reduction improves motor impairment in R6/2 Huntington's disease mouse models, and that combined HDAC4/HDAC5 deletion limits denervation-induced muscle atrophy to only 10% loss vs. 50% in wild-type [2]. In contrast, alternative oxadiazole scaffolds such as 1,3,4-oxadiazoles or 1,2,5-oxadiazoles (furazans) fall outside this specific patent family and have been more extensively explored in antifungal (soybean rust) rather than neurodegenerative indications [3].

intellectual property position HDAC4 drug discovery patent landscape

Optimal Research & Application Scenarios for 5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine (CAS 462659-88-7)


HDAC Class IIa-Selective Inhibitor Lead Generation via N-Derivatisation

This compound serves as the optimal starting scaffold for generating focused libraries of class IIa-selective HDAC inhibitors through N-acylation or N-alkylation of the 3-amino group. The para-CF₃-phenyl substitution provides the appropriate electronic environment (σₚ = 0.54) and steric profile for the oxadiazole ring to function as a non-chelating zinc-binding group, enabling the selectivity profile demonstrated by advanced TFMO-based inhibitors (HDAC4 IC₅₀ = 12 nM; selectivity index >318 over class I/IIb HDACs) [1]. The documented HDAC1 binding affinity (IC₅₀ = 870 nM) of the unelaborated parent compound provides a baseline for SAR tracking, while the free amine handle allows systematic exploration of cap group / linker modifications as described in the Stott et al. (2021) SAR campaign [2].

Regioisomeric Selectivity Studies in Epigenetic Probe Development

The compound is uniquely suited for regioisomeric comparison studies against its meta-CF₃ isomer (CAS 462659-89-8) to establish pharmacophoric requirements for HDAC engagement. While the para isomer demonstrates measurable HDAC1 inhibition (IC₅₀ = 870 nM), the meta isomer shows no publicly reported activity, making the para compound the preferred choice for probe development campaigns targeting the HDAC zinc-binding pocket [1]. Such comparative studies are essential for patent-protected medicinal chemistry programmes where establishing structural novelty and unexpected selectivity advantages is critical for IP positioning [3].

Chemoselective Parallel Library Synthesis in Polyfunctional Coupling Reactions

The moderated nucleophilicity of the 3-amino group, conferred by the electron-withdrawing para-CF₃ substituent (Hammett σₚ = 0.54), makes this building block advantageous in chemoselective amide coupling reactions where competing nucleophilic sites (e.g., hydroxyl, additional amine, or thiol groups) are present on the carboxylic acid coupling partner [1]. Compared to the more reactive and less discriminating 4-chlorophenyl (σₚ = 0.23) or unsubstituted phenyl (σₚ = 0.00) analogs, the para-CF₃ compound offers a superior balance between reactivity and selectivity, reducing the formation of undesired by-products in parallel synthesis workflows and simplifying purification [4].

Neurological and Metabolic Disease Target Validation Using HDAC4 Pharmacophore Probes

Given that the parent TFMO chemotype has been validated in preclinical models of Huntington's disease (R6/2 mouse motor impairment improvement upon HDAC4 reduction), muscle atrophy (combined HDAC4/HDAC5 knockout reducing denervation muscle loss from 50% to 10%), and diabetes/metabolic syndrome (class IIa HDAC reduction lowering blood glucose and improving hyperglycemia), this compound provides the core scaffold for generating tool compounds to probe HDAC4-dependent pathways in these indications [2][3]. The Novartis patent family (US 9,056,843 B2) explicitly covers derivatives of this chemotype for these therapeutic areas, providing well-precedented biological context for research-use procurement [3].

Quote Request

Request a Quote for 5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.